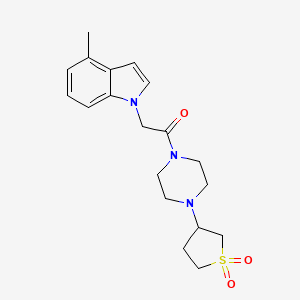
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of several functional groups, including a piperazine ring, an indole moiety, and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Piperazine Intermediate: Starting with a suitable piperazine derivative, the sulfone group can be introduced through oxidation reactions.
Indole Derivative Preparation: The indole moiety can be synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the indole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for novel polymers.
Biological Research: It could be used as a probe to study biological processes involving piperazine or indole derivatives.
作用機序
The mechanism of action of 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group could play a role in enhancing the compound’s binding affinity or stability.
類似化合物との比較
Similar Compounds
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Similar structure but lacks the methyl group on the indole moiety.
1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone: Similar structure but with a different heterocyclic ring.
Uniqueness
The presence of the sulfone group and the specific substitution pattern on the indole moiety make 1-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-(4-methyl-1H-indol-1-yl)ethanone unique. These features could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C19H25N3O3S |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-(4-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C19H25N3O3S/c1-15-3-2-4-18-17(15)5-7-22(18)13-19(23)21-10-8-20(9-11-21)16-6-12-26(24,25)14-16/h2-5,7,16H,6,8-14H2,1H3 |
InChIキー |
WHVDTSNXYWQARU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B14955500.png)
![3-allyl-5-{(Z)-1-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14955507.png)
![Dimethyl 2,6-dimethyl-4-(4-{[(3-nitrophenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14955511.png)

![5-(2-fluorophenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955519.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955532.png)
![5-[(4-ethenylbenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14955536.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B14955542.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B14955549.png)
![(2Z)-6-[(3,4-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B14955554.png)
![2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide](/img/structure/B14955566.png)
![Ethyl [2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B14955578.png)
![(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955579.png)
![(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955595.png)
